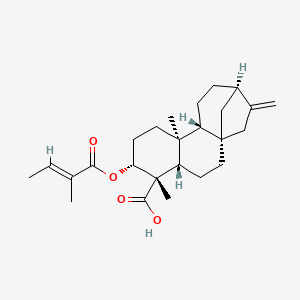

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19+,20-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVOJPQEMAKKFV-ZRAJGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of ent-3β-Tigloyloxykaur-16-en-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the bioactive diterpenoid, ent-3β-Tigloyloxykaur-16-en-19-oic acid. This document details the primary plant source, summarizes the yields of related compounds, and provides a comprehensive experimental protocol for the isolation of ent-kaurane diterpenoids from their natural matrix.

Primary Natural Source

The principal natural source of ent-3β-Tigloyloxykaur-16-en-19-oic acid identified in the scientific literature is the plant Wedelia trilobata, a member of the Asteraceae family. This perennial herb is known to produce a variety of ent-kaurane diterpenoids, a class of compounds with diverse biological activities. While Wedelia trilobata is confirmed as a source, specific quantitative data on the yield of ent-3β-Tigloyloxykaur-16-en-19-oic acid is not extensively reported in the available literature. However, studies on the isolation of analogous compounds from this plant provide valuable insights into the general abundance of this class of diterpenoids.

Quantitative Data on Related Diterpenoids from Wedelia trilobata

While the precise yield of ent-3β-Tigloyloxykaur-16-en-19-oic acid is not specified in the reviewed literature, the following table summarizes the yields of other ent-kaurane diterpenoids isolated from a 10.0 kg sample of dried, powdered whole plants of Wedelia trilobata. This data provides a comparative reference for the potential abundance of the target compound.

| Compound Name | Starting Material (kg) | Yield (mg) |

| Grandiflorenic acid (5) | 10.0 | 17.5 |

| Pterokaurene L3 (6) | 10.0 | 40 |

| 3α-cinnamoyloxy-pterokaurene L3 (8) | 10.0 | 166 |

| Wedelobatin A (3) | 10.0 | 4 |

| Wedelobatin B (4) | 10.0 | 4 |

| Compound 12 | 10.0 | 48 |

| Compound 13 | 10.0 | 8 |

Data extracted from Ma, B.-J., et al. (2013). ent-Kaurane diterpenoids from the plant Wedelia trilobata. Natural Products and Bioprospecting, 3(3), 107–111.

Experimental Protocol: Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata

The following protocol is a detailed methodology for the extraction and isolation of ent-kaurane diterpenoids, including ent-3β-Tigloyloxykaur-16-en-19-oic acid, from the whole plant material of Wedelia trilobata.

Plant Material and Extraction

-

Plant Material Collection and Preparation: Collect whole plants of Wedelia trilobata. Air-dry the plant material and pulverize it into a fine powder.

-

Extraction: Macerate 10.0 kg of the dried, powdered plant material with 95% ethanol at room temperature. Concentrate the resulting ethanol extract under reduced pressure to obtain a crude residue.

Chromatographic Separation and Purification

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Subject the crude residue (1180 g) to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether (PE)-acetone, followed by methanol (MeOH), to yield multiple fractions.

-

-

Purification of Individual Compounds (Multi-step Chromatography):

-

Fraction 1 (eluted with 10% acetone): Further purify by recrystallization from PE-acetone to yield specific compounds.

-

Fraction 2 (eluted with 15% acetone): Subject this fraction to further separation on a silica gel column using a chloroform-acetone gradient (e.g., 60:1). Subsequently, purify the resulting sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) with a acetonitrile-water gradient (e.g., 50% to 70%).

-

Fraction 3 (eluted with 20% acetone): Further fractionate on a silica gel column with a PE-acetone gradient (e.g., 40:1 to 15:1).

-

Sub-fraction 3a: Purify using MCI gel chromatography (100% MeOH) followed by Medium Pressure Liquid Chromatography (MPLC) with a MeOH-water gradient (e.g., 75% to 82%) to isolate additional diterpenoids.

-

-

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.

Caption: Isolation workflow for ent-kaurane diterpenoids.

This comprehensive guide provides researchers and drug development professionals with the foundational knowledge of the natural sources and a detailed methodology for the isolation of ent-3β-Tigloyloxykaur-16-en-19-oic acid and related compounds. The provided protocol, derived from established scientific literature, offers a robust starting point for further investigation and development of this promising class of natural products.

Biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic Acid in Wedelia trilobata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelia trilobata, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, including a variety of ent-kaurane diterpenoids. Among these, ent-3β-Tigloyloxykaur-16-en-19-oic acid has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this complex diterpenoid. While the complete enzymatic cascade in Wedelia trilobata has not been fully elucidated, this document outlines the likely sequence of reactions based on established principles of diterpenoid biosynthesis in plants. Furthermore, it offers detailed experimental protocols for the identification and characterization of the currently uncharacterized enzymes in this pathway, providing a roadmap for future research in this area.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic hydrocarbon skeleton. In plants, they serve various ecological roles and have been shown to possess a wide range of biological activities. Wedelia trilobata is a known producer of numerous ent-kaurane diterpenoids, including the subject of this guide, ent-3β-Tigloyloxykaur-16-en-19-oic acid. Understanding the biosynthesis of this molecule is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway

The biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid is a multi-step process that begins with primary metabolites and proceeds through a series of cyclizations and functional group modifications. The pathway can be divided into four main stages:

Stage 1: Formation of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis initiates with the production of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is synthesized via the methylerythritol phosphate (MEP) pathway, which is localized in the plastids. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally GGPP.

Stage 2: Construction of the ent-Kaurene Skeleton

The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP precursor is catalyzed by two distinct terpene synthases:

-

ent-copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene Synthase (KS): ent-CPP is then utilized by ent-kaurene synthase, which catalyzes a second cyclization to yield the tetracyclic diterpene hydrocarbon, ent-kaurene.

Stage 3: Oxidation of the ent-Kaurene Skeleton

Following the formation of the core skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). For the biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid, two key oxidative steps are proposed:

-

Oxidation at C-19: The methyl group at the C-19 position of ent-kaurene is sequentially oxidized to a carboxylic acid, forming ent-kaurenoic acid. This three-step oxidation (methyl to alcohol, alcohol to aldehyde, and aldehyde to carboxylic acid) is likely catalyzed by an ent-kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450s.

-

Hydroxylation at C-3β: The ent-kaurenoic acid intermediate is then hydroxylated at the 3β-position. This stereospecific hydroxylation is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase. The identity of this enzyme in Wedelia trilobata remains to be determined.

Stage 4: Esterification with Tiglic Acid

The final step in the biosynthesis is the esterification of the 3β-hydroxyl group with a tigloyl moiety.

-

Biosynthesis of Tigloyl-CoA: The tigloyl group is derived from the amino acid L-isoleucine. Through a series of enzymatic reactions in the isoleucine catabolic pathway, tigloyl-CoA is produced.[1]

-

Acyltransfer: A specific acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases, catalyzes the transfer of the tigloyl group from tigloyl-CoA to the 3β-hydroxyl of ent-3β-hydroxykaur-16-en-19-oic acid, yielding the final product. The specific acyltransferase responsible for this reaction in Wedelia trilobata has not yet been identified.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding enzyme kinetics, gene expression levels, or metabolite concentrations for the biosynthetic pathway of ent-3β-Tigloyloxykaur-16-en-19-oic acid in Wedelia trilobata. The following table summarizes the types of quantitative data that are needed to fully characterize this pathway.

| Parameter | Enzyme/Metabolite | Method of Measurement | Significance |

| Km | CYP450 (3β-hydroxylase) | In vitro enzyme assay with recombinant protein | Substrate affinity |

| kcat | CYP450 (3β-hydroxylase) | In vitro enzyme assay with recombinant protein | Catalytic turnover rate |

| Km | BAHD Acyltransferase | In vitro enzyme assay with recombinant protein | Substrate affinity |

| kcat | BAHD Acyltransferase | In vitro enzyme assay with recombinant protein | Catalytic turnover rate |

| Gene Expression (mRNA levels) | CPS, KS, CYP701, CYP450 (3β-hydroxylase), BAHD Acyltransferase | qRT-PCR, RNA-Seq | Correlate gene activity with compound accumulation |

| Metabolite Concentration | Pathway intermediates and final product | LC-MS, GC-MS | Determine pathway flux and identify bottlenecks |

Experimental Protocols

The elucidation of the complete biosynthetic pathway requires the identification and functional characterization of the unknown enzymes. Below are detailed protocols for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify candidate cytochrome P450 and acyltransferase genes involved in the biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Methodology:

-

Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Wedelia trilobata.

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

De novo Transcriptome Assembly: Assemble the transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identification of Candidate Genes: Search the annotated transcriptome for sequences with high similarity to known plant cytochrome P450s (especially those involved in diterpenoid biosynthesis) and BAHD acyltransferases.

-

Differential Expression Analysis: Compare the expression levels of candidate genes across different tissues to identify those that are highly expressed in tissues where the target compound accumulates.

Functional Characterization of a Candidate Cytochrome P450 (3β-hydroxylase)

Objective: To functionally characterize a candidate cytochrome P450 gene to confirm its role as an ent-kaurenoic acid 3β-hydroxylase.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP450 gene from Wedelia trilobata cDNA and clone it into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast). Yeast is a preferred system for expressing plant P450s as it is a eukaryote with an endoplasmic reticulum where the P450 can be properly folded and integrated.

-

In Vivo Assay:

-

Culture the transformed yeast cells.

-

Induce the expression of the P450 gene.

-

Feed the yeast culture with the substrate, ent-kaurenoic acid.

-

After incubation, extract the metabolites from the yeast culture medium and cell pellet.

-

-

In Vitro Assay:

-

Isolate microsomes from the yeast culture expressing the P450.

-

Perform an in vitro enzyme assay by incubating the microsomes with ent-kaurenoic acid, NADPH, and a cytochrome P450 reductase.

-

-

Metabolite Analysis:

-

Analyze the extracts from the in vivo and in vitro assays by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention times and mass spectra of the products with an authentic standard of ent-3β-hydroxykaur-16-en-19-oic acid if available, or elucidate the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Functional Characterization of a Candidate BAHD Acyltransferase

Objective: To functionally characterize a candidate acyltransferase gene to confirm its role in the esterification of ent-3β-hydroxykaur-16-en-19-oic acid with tigloyl-CoA.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate BAHD acyltransferase gene from Wedelia trilobata cDNA and clone it into a bacterial expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

Heterologous Expression and Protein Purification:

-

Transform the expression construct into E. coli (e.g., BL21(DE3) strain).

-

Induce protein expression with IPTG.

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

Enzyme Assay:

-

Set up an enzymatic reaction containing the purified recombinant protein, the acceptor substrate (ent-3β-hydroxykaur-16-en-19-oic acid), and the acyl donor (tigloyl-CoA) in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the product.

-

-

Product Analysis:

-

Analyze the reaction product by LC-MS and compare its retention time and mass spectrum to an authentic standard of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

-

Conclusion

The biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid in Wedelia trilobata is a complex process involving multiple enzymatic steps. While the general outline of the pathway can be inferred from our knowledge of diterpenoid biosynthesis in other plants, the specific enzymes responsible for the key hydroxylation and acylation steps in W. trilobata remain to be discovered. The experimental approaches detailed in this guide provide a clear path forward for the complete elucidation of this pathway. The identification and characterization of these novel enzymes will not only enhance our understanding of plant secondary metabolism but also provide valuable biocatalysts for the sustainable production of this and other valuable diterpenoids.

References

An In-depth Technical Guide on ent-3β-Tigloyloxykaur-16-en-19-oic Acid (CAS: 79406-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Tigloyloxykaur-16-en-19-oic acid, a member of the ent-kaurane diterpenoid class of natural products, is a phytochemical isolated from Wedelia trilobata (L.) Hitchc. This technical guide provides a comprehensive overview of its biological activities, mechanism of action, and relevant experimental protocols to support further research and drug development efforts. The primary focus of this document is its notable anti-inflammatory properties and the underlying molecular pathways.

Chemical Properties

| Property | Value |

| CAS Number | 79406-09-0 |

| Molecular Formula | C25H36O4 |

| Synonyms | (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, WT-26 |

| Source | Wedelia trilobata |

Biological Activity and Mechanism of Action

Recent research has identified ent-3β-Tigloyloxykaur-16-en-19-oic acid as a potent anti-inflammatory agent. Studies in lipopolysaccharide (LPS)-stimulated macrophages have demonstrated its ability to significantly suppress the production of key inflammatory mediators.

Anti-inflammatory Effects

ent-3β-Tigloyloxykaur-16-en-19-oic acid has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1] Furthermore, it effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

A summary of the inhibitory effects is presented in the table below:

| Inflammatory Mediator | Effect |

| Nitric Oxide (NO) | Suppressed |

| Prostaglandin E2 (PGE2) | Suppressed |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated |

| Cyclooxygenase-2 (COX-2) | Downregulated |

| Tumor Necrosis Factor-α (TNF-α) | Downregulated |

| Interleukin-6 (IL-6) | Downregulated |

| Interleukin-1β (IL-1β) | Downregulated |

Modulation of Signaling Pathways

The anti-inflammatory effects of ent-3β-Tigloyloxykaur-16-en-19-oic acid are mediated through the modulation of several key signaling pathways:

-

NF-κB Pathway: The compound inhibits the activation of nuclear factor-κB (NF-κB) p65 and its upstream signaling molecules.[1]

-

MAPK Pathway: It reduces the phosphorylation of mitogen-activated protein kinases (MAPKs).[1]

-

mTOR Pathway: The phosphorylation of the mammalian target of rapamycin (mTOR) is also diminished in the presence of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with various concentrations of ent-3β-Tigloyloxykaur-16-en-19-oic acid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-MAPKs, MAPKs, p-mTOR, mTOR, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH). The relative gene expression is calculated using the 2^-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Anti-inflammatory Action

Caption: Modulation of Inflammatory Signaling Pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

Caption: In Vitro Anti-inflammatory Experimental Workflow.

Conclusion

ent-3β-Tigloyloxykaur-16-en-19-oic acid has emerged as a promising natural product with significant anti-inflammatory properties. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and mTOR highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its biological activities and the experimental approaches to further investigate its therapeutic potential.

References

An In-depth Technical Guide to ent-3β-Tigloyloxykaur-16-en-19-oic Acid

This guide provides a comprehensive overview of the molecular structure, properties, and biological activities of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a natural product with significant anti-inflammatory potential. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular and Chemical Data

ent-3β-Tigloyloxykaur-16-en-19-oic acid is a diterpenoid that can be isolated from the herbs of Wedelia trilobata.[1] It is characterized by an ent-kaurane skeleton esterified with a tigloyloxy group at the 3β position.

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₆O₄ | [2] |

| Molecular Weight | 400.6 g/mol | [2] |

| CAS Number | 79406-09-0 | [2] |

| Parent Compound | ent-Kaur-16-en-19-oic acid | |

| Esterifying Acid | Tiglic acid |

Experimental Protocols

Isolation and Purification of ent-3β-Tigloyloxykaur-16-en-19-oic Acid from Wedelia trilobata

The following protocol is a representative method for the isolation and purification of ent-kaurane diterpenoids from Wedelia trilobata, adapted from methodologies described in the literature for similar compounds from this plant.

1. Plant Material and Extraction:

-

Air-dried and powdered whole plants of Wedelia trilobata are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically enriched in diterpenoids, is selected for further separation.

3. Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100) to yield several primary fractions.

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of diterpenoids (as determined by thin-layer chromatography) are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure ent-3β-Tigloyloxykaur-16-en-19-oic acid.

4. Structural Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.

Mandatory Visualizations

Molecular Structure

References

Spectroscopic and Methodological Profile of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for ent-3β-tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from the plant Wedelia trilobata. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of ent-3β-tigloyloxykaur-16-en-19-oic acid has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is a comprehensive summary from peer-reviewed phytochemical studies.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for ent-3β-tigloyloxykaur-16-en-19-oic acid, identified as 3α-tigloyloxypterokaurene L3 in the source literature, are presented below. The spectra were recorded in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 1.84 (α), 1.07 (β) | m | |

| 2 | 1.95 (α), 1.45 (β) | m | |

| 3 | 4.60 | dd | 12.1, 4.5 |

| 5 | 1.65 | m | |

| 6 | 1.84 (α), 1.80 (β) | m | |

| 7 | 1.52-1.60 | m | |

| 9 | 0.95 | m | |

| 11 | 1.52-1.60 | m | |

| 12 | 1.60 (α), 1.46 (β) | m | |

| 13 | 2.63 | br. s | |

| 14 | 1.95 (α), 1.13 (β) | dd | 11.4, 4.9 |

| 15 | 2.05 | m | |

| 17 | 4.79, 4.73 | br. s | |

| 20 | 0.91 | s | |

| 2' | 6.86 | br. q | 7.1 |

| 3' | 1.83 | s | |

| 4' | 1.82 | d | 7.1 |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm | Type |

| 1 | 39.4 | CH₂ |

| 2 | 18.4 | CH₂ |

| 3 | 78.7 | CH |

| 4 | 44.1 | C |

| 5 | 57.2 | CH |

| 6 | 21.9 | CH₂ |

| 7 | 41.3 | CH₂ |

| 8 | 43.8 | C |

| 9 | 55.7 | CH |

| 10 | 39.58 | C |

| 11 | 18.4 | CH₂ |

| 12 | 33.1 | CH₂ |

| 13 | 43.8 | CH |

| 14 | 39.57 | CH₂ |

| 15 | 49.0 | CH₂ |

| 16 | 155.9 | C |

| 17 | 102.9 | CH₂ |

| 18 | 29.0 | CH₃ |

| 19 | 177.4 | C |

| 20 | 16.2 | CH₃ |

| 1' | 167.7 | C |

| 2' | 128.8 | C |

| 3' | 137.2 | C |

| 4' | 14.4 | CH₃ |

| 5' | 12.0 | CH₃ |

Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for ent-3β-tigloyloxykaur-16-en-19-oic acid were not detailed in the primary reviewed literature focusing on its NMR characterization, related studies on similar ent-kaurane diterpenoids from Wedelia trilobata report the presence of hydroxyl (νmax ~3430 cm⁻¹) and carbonyl (νmax ~1710 cm⁻¹) groups in their IR spectra. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the molecular formula.

Experimental Protocols

The isolation and characterization of ent-3β-tigloyloxykaur-16-en-19-oic acid involve a multi-step process typical for natural product chemistry.

1. Plant Material Collection and Extraction: The whole plant of Wedelia trilobata is collected, air-dried, and powdered. The powdered material is then extracted with a suitable solvent, such as ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Isolation: The crude extract is subjected to chromatographic separation. This typically involves initial fractionation using a silica gel column with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions containing compounds of interest are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.

3. Spectroscopic Analysis: The structure of the isolated compound is elucidated using a combination of spectroscopic methods:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.

-

Mass Spectrometry: HRESIMS is used to determine the exact molecular weight and elemental composition.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Caption: Experimental workflow for the isolation and characterization of natural products.

As of the latest review, specific signaling pathways directly modulated by ent-3β-tigloyloxykaur-16-en-19-oic acid have not been extensively detailed in the available scientific literature. Further research is required to elucidate its biological activities and mechanisms of action.

An In-depth Technical Guide on the Solubility and Biological Activity of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Based on the chemical structure of ent-3β-Tigloyloxykaur-16-en-19-oic acid, which features a large, hydrophobic tetracyclic core and a carboxylic acid group, its solubility is expected to be highly dependent on the solvent's polarity.

Inferred Solubility in Common Laboratory Solvents

The parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), is reported to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but practically insoluble in water. It is reasonable to infer a similar solubility profile for its tigloyloxy derivative. The large nonpolar surface area of the kaurane skeleton dominates its physical properties, leading to poor aqueous solubility. The presence of the carboxylic acid group provides a site for ionization in basic solutions, which can enhance aqueous solubility, while the tigloyloxy ester group at the 3β position further increases its lipophilicity.

Table 1: Inferred Solubility of ent-3β-Tigloyloxykaur-16-en-19-oic Acid in Various Solvents

| Solvent | Chemical Formula | Polarity | Inferred Solubility | Rationale |

| Water | H₂O | High | Poorly Soluble | The large, nonpolar kaurane backbone significantly limits solubility in polar protic solvents. |

| Methanol | CH₃OH | High | Soluble | The presence of the hydroxyl group and its ability to form hydrogen bonds allows for the dissolution of polar and some nonpolar compounds. |

| Ethanol | C₂H₅OH | High | Soluble | Similar to methanol, its amphipathic nature facilitates the dissolution of compounds with both polar and nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Acetone | (CH₃)₂CO | Medium | Likely Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Chloroform | CHCl₃ | Low | Likely Soluble | A nonpolar solvent that should effectively solvate the hydrophobic kaurane skeleton. |

| Hexane | C₆H₁₄ | Low | Likely Soluble | A nonpolar solvent suitable for dissolving highly lipophilic compounds. |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of ent-3β-Tigloyloxykaur-16-en-19-oic acid in a panel of selected solvents at a controlled temperature.

Materials:

-

ent-3β-Tigloyloxykaur-16-en-19-oic acid (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid ent-3β-Tigloyloxykaur-16-en-19-oic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved compound reaches a steady state.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow any undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid material.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of ent-3β-Tigloyloxykaur-16-en-19-oic acid of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in each solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or µg/mL.

-

Biological Activity and Signaling Pathways

ent-3β-Tigloyloxykaur-16-en-19-oic acid and related kaurane diterpenoids have been shown to possess significant biological activities, particularly in the context of inflammation. The anti-inflammatory effects are mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and mTOR.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Caption: Experimental workflow for evaluating anti-inflammatory activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. ent-3β-Tigloyloxykaur-16-en-19-oic acid has been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation and other cellular processes. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory mediators.

A Comprehensive Technical Guide to Kaurene-Type Diterpenoids: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biosynthesis of the Kaurene Skeleton

The biosynthesis of ent-kaurene diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The process is initiated by the enzymatic cyclization of GGPP by ent-copalyl diphosphate synthase (CPS), which forms ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (KS) catalyzes a second cyclization to produce the characteristic tetracyclic hydrocarbon skeleton, ent-kaurene. This fundamental framework then undergoes a variety of enzymatic modifications, such as oxidation, hydroxylation, and rearrangement, to generate the vast structural diversity observed in this family of compounds.

Biosynthesis of the ent-kaurene skeleton from GGPP.

Biological Activities and Therapeutic Potential

Ent-kaurane diterpenoids exhibit a remarkable array of pharmacological activities, making them attractive candidates for drug discovery and development. The most extensively studied properties include their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of various ent-kaurane diterpenoids against a wide range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are critical for cancer cell survival and proliferation.[4]

Table 1: Anticancer Activity of Selected Kaurene-Type Diterpenoids (IC50 in µM)

| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference(s) |

| Oridonin | LNCaP | Prostate Cancer | - | 1.8 - 7.5 | [5] |

| DU145 | Prostate Cancer | - | 1.8 - 7.5 | [5] | |

| PC3 | Prostate Cancer | - | 1.8 - 7.5 | [5] | |

| MCF-7 | Breast Cancer | - | 1.8 - 7.5 | [5] | |

| MDA-MB-231 | Breast Cancer | - | 1.8 - 7.5 | [5] | |

| NCI-H520 | Non-Small Cell Lung Cancer | - | 1.8 - 7.5 | [5] | |

| NCI-H460 | Non-Small Cell Lung Cancer | - | 1.8 - 7.5 | [5] | |

| NB4 | Acute Promyelocytic Leukemia | - | 1.8 - 7.5 | [5] | |

| U118 | Glioblastoma | - | 1.8 - 7.5 | [5] | |

| U138 | Glioblastoma | - | 1.8 - 7.5 | [5] | |

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [6] | |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [6] | |

| Eriocalyxin B | PC-3 | Prostate Cancer | 48 | ~0.5 | [1] |

| 22RV1 | Prostate Cancer | 48 | ~2.0 | [1] | |

| Amethystoidin A | K562 | Chronic Myelogenous Leukemia | - | 0.69 µg/mL | [7] |

| Isowikstroemin A | HL-60 | Promyelocytic Leukemia | - | 0.9 - 7.0 | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | - | 0.9 - 7.0 | [8] | |

| A-549 | Lung Carcinoma | - | 0.9 - 7.0 | [8] | |

| MCF-7 | Breast Cancer | - | 0.9 - 7.0 | [8] | |

| SW480 | Colorectal Adenocarcinoma | - | 0.9 - 7.0 | [8] | |

| CrT1 | SK-HEP1 | Hepatocellular Carcinoma | - | 8.40 - 31.2 | [4] |

| Adenanthin | HepG2 | Hepatocellular Carcinoma | 48 | 2.31 | [4] |

| Bel-7402 | Hepatocellular Carcinoma | 48 | 6.67 | [4] | |

| SMMC-7721 | Hepatocellular Carcinoma | 48 | 8.13 | [4] | |

| Glaucocalyxin B | HL-60 | Promyelocytic Leukemia | 24 | 5.86 | [4] |

| SGC-7901 | Gastric Cancer | 60 | 13.4 | [4] | |

| HeLa | Cervical Cancer | 72 | 4.61 | [4] | |

| SiHa | Cervical Cancer | 72 | 3.11 | [4] |

Anti-inflammatory Activity

Several kaurene-type diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of key inflammatory signaling pathways like NF-κB and Nrf2.[9]

Table 2: Anti-inflammatory Activity of Selected Kaurene-Type Diterpenoids

| Compound | Assay | Cell Line | IC50 | Reference(s) |

| Kaurenoic Acid | NO Production Inhibition | RAW 264.7 | 51.73 ± 2.42 µM | |

| PGE2 Release Inhibition | RAW 264.7 | 106.09 ± 0.27 µM | ||

| Various Kaurene Derivatives | NO Production Inhibition | RAW 264.7 | 2 - 10 µM | [10] |

| Isohenolide I | NO Production Inhibition | RAW 264.7 | 15.99 ± 0.75 µM | [11] |

| 11α-hydroxy-3-oxo-ent-kaur-16-en-15-one | NO Production Inhibition | RAW 264.7 | 18.19 ± 0.42 µM | [11] |

Antimicrobial Activity

Kaurene-type diterpenoids have also shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Kaurene-Type Diterpenoids (MIC)

| Compound | Microorganism | MIC | Reference(s) |

| Kaurenoic Acid | Streptococcus sobrinus | 10 µg/mL | [12] |

| Streptococcus mutans | 10 µg/mL | [12] | |

| Streptococcus mitis | 10 µg/mL | [12] | |

| Streptococcus sanguinis | 10 µg/mL | [12] | |

| Lactobacillus casei | 10 µg/mL | [12] | |

| Streptococcus salivarius | 100 µg/mL | [12] | |

| Enterococcus faecalis | 200 µg/mL | [12] | |

| Oridonin | Bacillus subtilis | 31.2 µg/mL | |

| Staphylococcus aureus | 31.2 µg/mL | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 µg/mL |

Key Signaling Pathways Modulated by Kaurene-Type Diterpenoids

The therapeutic effects of kaurene-type diterpenoids are underpinned by their ability to modulate critical cellular signaling pathways.

Apoptosis Signaling Pathway

Many kaurene-type diterpenoids, such as oridonin and eriocalyxin B, induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[1][4]

Modulation of apoptosis pathways by kaurene-type diterpenoids.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Oridonin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[13][14] This leads to the downregulation of pro-inflammatory and anti-apoptotic genes.

Inhibition of the NF-κB pathway by oridonin.

Experimental Protocols and Workflow

General Workflow for Isolation and Characterization

The discovery of novel kaurene-type diterpenoids typically follows a systematic workflow, from plant collection to structure elucidation and biological evaluation.

General workflow for the isolation and characterization of kaurene-type diterpenoids.

Key Experimental Methodologies

1. Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the kaurene-type diterpenoid for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

-

Protocol Outline:

-

Treat cells with the kaurene-type diterpenoid to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

3. Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Principle: NO is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The stable end product of NO, nitrite (NO₂⁻), can be measured colorimetrically using the Griess reagent.

-

Protocol Outline:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the kaurene-type diterpenoid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm.

-

Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

-

4. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial compound in a liquid growth medium.

-

Protocol Outline:

-

Prepare serial two-fold dilutions of the kaurene-type diterpenoid in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium or fungus.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

Kaurene-type diterpenoids represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their promising anticancer, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further investigation in drug discovery and development. This technical guide provides a foundational overview of the current state of research on these fascinating compounds, offering valuable data and methodologies to guide future studies aimed at harnessing their full therapeutic potential. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to translate their promise into clinical applications.

References

- 1. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 10. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Isolation of ent-3β-Tigloyloxykaur-16-en-19-oic Acid from Sphagneticola trilobata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphagneticola trilobata, a member of the Asteraceae family, is a plant known for its traditional medicinal uses, including the treatment of inflammation, pain, and infections.[1][2] The plant is a rich source of various bioactive secondary metabolites, particularly kaurene diterpenoids. One such compound of interest is ent-3β-tigloyloxykaur-16-en-19-oic acid, a diterpenoid that, along with related compounds, has been isolated from this plant.[3][4] Kaurene diterpenoids from S. trilobata have demonstrated a range of pharmacological activities, making them promising candidates for drug discovery and development.

These application notes provide a comprehensive protocol for the extraction, fractionation, and purification of ent-3β-tigloyloxykaur-16-en-19-oic acid from the leaves of Sphagneticola trilobata. The protocol is based on established methodologies for the isolation of kaurene diterpenoids from this plant species.

Data Presentation

The yield and purity of the isolated compound can vary depending on several factors, including the geographical origin of the plant material, harvesting time, and the specific conditions of the extraction and purification process. The following table provides illustrative data based on typical isolation procedures for similar compounds.

| Parameter | Crude Extract | Ethyl Acetate Fraction | Column Chromatography Fraction | Purified Compound |

| Yield (w/w % of dry plant material) | 10 - 15% | 2 - 4% | 0.1 - 0.5% | 0.01 - 0.05% |

| Purity (by HPLC) | < 1% | 5 - 15% | 40 - 60% | > 95% |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Sphagneticola trilobata.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Washing and Drying: Thoroughly wash the collected leaves with water to remove any dirt and debris. Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

-

Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction

-

Solvent: Use 95% ethanol or methanol as the extraction solvent.

-

Procedure:

-

Macerate the powdered plant material in the solvent at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).

-

Stir the mixture periodically and allow it to stand for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Fractionation

-

Purpose: To separate the components of the crude extract based on their polarity.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layer and repeat the process three times for each solvent.

-

Concentrate each fraction using a rotary evaporator. The target compound, being a moderately polar diterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification

-

Technique: Silica gel column chromatography.

-

Procedure:

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v n-hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots using an appropriate visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pooling: Combine the fractions that show a similar TLC profile corresponding to the target compound.

-

Final Purification: For higher purity, the combined fractions can be subjected to further purification by preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol-water or acetone-hexane).

-

Structure Elucidation

-

The identity and structure of the purified compound should be confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Potential Signaling Pathway

Kaurene diterpenoids isolated from Sphagneticola trilobata have shown anti-inflammatory activity. A related compound, 3α-angeloyloxy-ent-kaur-16-en-19-oic acid, has been reported to inhibit the NF-κB and MAPK signaling pathways. The following diagram illustrates this potential mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. The diterpene from Sphagneticola trilobata (L.) Pruski, kaurenoic acid, reduces lipopolysaccharide-induced peritonitis and pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ent-3Beta-Tigloyloxykaur-16-en-19-oic acid | Affiniti Research [affiniti-res.com]

- 4. ent-3Beta-Tigloyloxykaur-16-en-19-oic acid | Perceptive BioScience [perceptivebioscience.com]

Application Notes and Protocols for ent-3Beta-Tigloyloxykaur-16-en-19-oic acid in Cell-Based Assays

Introduction

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1][2][3] This class of compounds is known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5] Isolated from Wedelia trilobata, ent-3Beta-Tigloyloxykaur-16-en-19-oic acid holds potential for investigation in drug discovery and development.[6] The tetracyclic core structure of ent-kaurane diterpenoids is a key feature that contributes to their biological effects.[2][4]

These application notes provide detailed protocols for assessing the cytotoxic and anti-inflammatory activities of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid in cell-based assays. The protocols are intended for researchers in academia and industry engaged in pharmacology, oncology, and immunology research.

Potential Applications

-

Anticancer Research: Evaluation of cytotoxic and apoptotic effects in various cancer cell lines.

-

Anti-inflammatory Research: Assessment of the inhibitory effects on inflammatory mediators in immune cells.

-

Drug Discovery: Screening and lead optimization for novel therapeutic agents.

Data Presentation

The following table summarizes hypothetical IC50 values of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid against a panel of human cancer cell lines, illustrating a typical format for presenting quantitative data from cytotoxicity assays.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| HeLa | Cervical Adenocarcinoma | 18.5 |

| HCT116 | Colon Carcinoma | 25.1 |

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 2: Anti-inflammatory Activity using Nitric Oxide (NO) Assay

This protocol measures the ability of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

-

RAW 264.7 murine macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

LPS (from E. coli)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells at a density of 2 x 10⁵ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid in culture medium.

-

Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.

-

-

LPS Stimulation:

-

Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Nitrite Measurement:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using the sodium nitrite standard solution.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition.

-

Visualizations

Caption: Proposed apoptotic signaling pathway for ent-kaurane diterpenoids.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the nitric oxide (NO) production assay.

References

- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ent-3Beta-Tigloyloxykaur-16-en-19-oic acid | Aureus Pharma [aureus-pharma.com]

Application Note: In Vitro Anti-Inflammatory Assay for ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Abstract

This document provides detailed protocols for evaluating the in vitro anti-inflammatory properties of ent-3β-tigloyloxykaur-16-en-19-oic acid, a natural kaurane diterpenoid.[1] The described assays are fundamental for researchers in natural product chemistry, pharmacology, and drug development. The protocols focus on using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model of inflammation.[2][3][4] Key inflammatory markers, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (TNF-α and IL-6), are quantified to assess the compound's activity. This application note also includes data presentation guidelines and diagrams of the relevant signaling pathways to provide a comprehensive resource for researchers.

Introduction

Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory effects.[5][6][7] ent-3β-Tigloyloxykaur-16-en-19-oic acid, isolated from Wedelia trilobata L., has demonstrated significant anti-inflammatory activity.[8] Studies have shown that this compound can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[8] The mechanism of action involves the modulation of major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8]

This application note outlines a panel of robust and reproducible in vitro assays to characterize the anti-inflammatory profile of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Key Assays and Expected Outcomes

The following assays are critical for evaluating the anti-inflammatory potential of the test compound:

-

Cell Viability Assay (MTT or similar): To determine the non-cytotoxic concentration range of the compound.

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of NO, a key inflammatory mediator, in LPS-stimulated macrophages.[9][10]

-

Reactive Oxygen Species (ROS) Assay: To assess the compound's ability to reduce intracellular ROS levels, which are implicated in inflammatory processes.[10][11]

-

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification: To measure the inhibition of key cytokine production using Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][12]

Data Presentation

Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison between different concentrations of the test compound and controls.

Table 1: Effect of ent-3β-Tigloyloxykaur-16-en-19-oic Acid on Cell Viability and Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | Intracellular ROS (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (untreated) | - | 100 ± 5 | 5 ± 2 | 100 ± 8 | < LOD | < LOD |

| LPS (1 µg/mL) | - | 98 ± 4 | 100 ± 10 | 250 ± 20 | 2500 ± 200 | 1500 ± 150 |

| Test Compound + LPS | 1 | 97 ± 5 | 85 ± 7 | 210 ± 15 | 2100 ± 180 | 1300 ± 130 |

| Test Compound + LPS | 10 | 96 ± 6 | 50 ± 5 | 150 ± 12 | 1200 ± 110 | 700 ± 75 |

| Test Compound + LPS | 50 | 95 ± 4 | 20 ± 3 | 110 ± 9 | 500 ± 50 | 300 ± 35 |

| Positive Control** + LPS | Varies | 99 ± 3 | 15 ± 4 | 120 ± 11 | 400 ± 45 | 250 ± 30 |

*LOD: Limit of Detection. **A known anti-inflammatory agent (e.g., Dexamethasone or L-NMMA for NO assay).

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.[2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for ROS and cytokine assays) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of ent-3β-tigloyloxykaur-16-en-19-oic acid (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (final concentration 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays).[4]

-

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Assay (Griess Reagent System)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.[13]

-

Principle: The Griess reaction is a two-step diazotization reaction where acidified nitrite reacts with sulfanilic acid to form a diazonium ion, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative that can be measured colorimetrically.[14]

-

Protocol:

-

After the 24-hour incubation period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[14]

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[14]

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.[14][15]

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

-

Intracellular Reactive Oxygen Species (ROS) Assay

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17]

-

Principle: Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.[18] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy.[18][19]

-

Protocol:

-

After pre-treatment with the test compound, wash the cells in a 24-well plate with warm PBS.

-

Load the cells with 10-25 µM DCFH-DA in serum-free DMEM and incubate for 30-45 minutes at 37°C.[16][18][19]

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh serum-free DMEM containing LPS (1 µg/mL).

-

Measure the fluorescence intensity at an excitation wavelength of 485-495 nm and an emission wavelength of 529-535 nm using a fluorescence microplate reader at different time points (e.g., 0, 30, 60, 120 minutes).[17][20]

-

Pro-inflammatory Cytokine ELISA (TNF-α and IL-6)

This assay quantifies the concentration of specific cytokines in the cell culture supernatant.[21][22][23]

-

Principle: A sandwich ELISA is used, where the cytokine of interest is captured by a specific antibody coated on a 96-well plate. A second, enzyme-conjugated antibody that recognizes a different epitope on the cytokine is then added. Finally, a substrate is added, and the resulting colorimetric signal is proportional to the amount of cytokine present.[21]

-

Protocol:

-

Collect cell culture supernatants after 24 hours of LPS stimulation.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[21][22][24]

-

Briefly, this involves adding standards and samples to the antibody-coated plate, followed by incubation, washing steps, addition of detection antibody, addition of enzyme conjugate (e.g., streptavidin-HRP), another incubation and wash, and finally the addition of a substrate (e.g., TMB).[21]

-

Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

-

Signaling Pathways

ent-3β-Tigloyloxykaur-16-en-19-oic acid is known to inhibit inflammatory responses by targeting key signaling pathways. The diagrams below illustrate the simplified LPS-induced NF-κB and MAPK pathways, which are common targets for anti-inflammatory compounds.[8]

Caption: Simplified LPS-induced NF-κB signaling pathway and points of inhibition.

Caption: Simplified LPS-induced MAPK signaling pathway and points of inhibition.

Conclusion

The protocols described in this application note provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory activity of ent-3β-tigloyloxykaur-16-en-19-oic acid. By employing these assays, researchers can obtain reliable and reproducible data on the compound's efficacy in modulating key inflammatory pathways and mediators. This information is crucial for the preclinical development of novel anti-inflammatory agents from natural sources.

References

- 1. ent-3Beta-Tigloyloxykaur-16-en-19-oic acid | Aureus Pharma [aureus-pharma.com]

- 2. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arborassays.com [arborassays.com]

- 12. mdpi.com [mdpi.com]

- 13. Protocol Griess Test [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 16. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 17. benchchem.com [benchchem.com]

- 18. doc.abcam.com [doc.abcam.com]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. fn-test.com [fn-test.com]

- 23. bmgrp.com [bmgrp.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Antibacterial Activity Testing of ent-3β-Tigloyloxykaur-16-en-19-oic Acid